molecular formula C12H8ClNO B1326240 5-(3-Chlorophenyl)nicotinaldehyde CAS No. 887973-60-6

5-(3-Chlorophenyl)nicotinaldehyde

Cat. No.: B1326240
CAS No.: 887973-60-6
M. Wt: 217.65 g/mol
InChI Key: MGKYJMVMRRMIQI-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)nicotinaldehyde: is an organic compound with the molecular formula C12H8ClNO . It is a derivative of nicotinaldehyde, where a 3-chlorophenyl group is attached to the 5-position of the nicotinaldehyde ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-(3-Chlorophenyl)nicotinaldehyde typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 5-(3-Chlorophenyl)nicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-(3-Chlorophenyl)nicotinaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology: In biological research, this compound is used to study the interactions of aldehydes with biological macromolecules. It is also used in the development of new biochemical assays .

Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in the design of new drugs. It has shown promise in the development of anti-inflammatory and anticancer agents .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new catalysts and polymerization processes .

Mechanism of Action

The mechanism of action of 5-(3-Chlorophenyl)nicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This compound can also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

  • 5-(4-Chlorophenyl)nicotinaldehyde
  • 5-(2-Chlorophenyl)nicotinaldehyde
  • 5-(3-Fluorophenyl)nicotinaldehyde

Comparison:

Properties

IUPAC Name

5-(3-chlorophenyl)pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO/c13-12-3-1-2-10(5-12)11-4-9(8-15)6-14-7-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKYJMVMRRMIQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CN=CC(=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00646982
Record name 5-(3-Chlorophenyl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887973-60-6
Record name 5-(3-Chlorophenyl)pyridine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00646982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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